Cas no 1806775-39-2 (6-(Difluoromethyl)-5-methylpyridine-3-carboxamide)

6-(Difluoromethyl)-5-methylpyridine-3-carboxamide structure
1806775-39-2 structure
Product Name:6-(Difluoromethyl)-5-methylpyridine-3-carboxamide
CAS No:1806775-39-2
MF:C8H8F2N2O
MW:186.158728599548
MDL:MFCD25482898
CID:4618063
PubChem ID:118809227
Update Time:2025-11-01

6-(Difluoromethyl)-5-methylpyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 6-(Difluoromethyl)-5-methylnicotinamide
    • 6-(Difluoromethyl)-5-methyl-pyridine-3-carboxamide
    • 6-(Difluoromethyl)-5-methylpyridine-3-carboxamide
    • SB85826
    • AKOS027268750
    • AS-68012
    • D93982
    • 1806775-39-2
    • MDL: MFCD25482898
    • Inchi: 1S/C8H8F2N2O/c1-4-2-5(8(11)13)3-12-6(4)7(9)10/h2-3,7H,1H3,(H2,11,13)
    • InChI Key: ILPTZNZFHWIRKC-UHFFFAOYSA-N
    • SMILES: FC(C1C(C)=CC(C(N)=O)=CN=1)F

Computed Properties

  • Exact Mass: 186.06046921g/mol
  • Monoisotopic Mass: 186.06046921g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56
  • XLogP3: 0.7

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Additional information on 6-(Difluoromethyl)-5-methylpyridine-3-carboxamide

Introduction to 6-(Difluoromethyl)-5-methylpyridine-3-carboxamide (CAS No. 1806775-39-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

6-(Difluoromethyl)-5-methylpyridine-3-carboxamide, identified by the chemical formula CAS No. 1806775-39-2, is a novel heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and promising biological activities. This compound belongs to the pyridine class of molecules, which are widely recognized for their diverse pharmacological properties and roles in drug discovery. The presence of both difluoromethyl and methyl substituents in its structure imparts distinct electronic and steric properties, making it a valuable scaffold for designing innovative therapeutic agents.

The difluoromethyl group, in particular, is a well-documented pharmacophore that enhances metabolic stability, bioavailability, and binding affinity in drug candidates. Its incorporation into the pyridine core of 6-(Difluoromethyl)-5-methylpyridine-3-carboxamide suggests potential applications in developing compounds with improved pharmacokinetic profiles. Recent studies have highlighted the role of difluoromethyl-containing molecules in modulating enzyme activity and receptor interactions, which are critical for therapeutic intervention.

In contrast, the methyl group at the 5-position of the pyridine ring contributes to the compound's overall steric environment, influencing its binding interactions with biological targets. This structural feature is particularly relevant in designing molecules that require precise spatial orientation within active sites, such as enzymes or receptors. The combination of these substituents makes 6-(Difluoromethyl)-5-methylpyridine-3-carboxamide a versatile building block for medicinal chemists seeking to develop novel small-molecule inhibitors or agonists.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and affinity of this compound toward various biological targets. Preliminary virtual screening studies suggest that 6-(Difluoromethyl)-5-methylpyridine-3-carboxamide may exhibit inhibitory activity against several enzymes implicated in inflammatory pathways, making it a promising candidate for further investigation in drug discovery pipelines.

Moreover, the carboxamide functional group at the 3-position of the pyridine ring introduces a polar interaction site that can enhance solubility and binding affinity. This feature is particularly advantageous for designing orally bioavailable compounds, as it facilitates efficient transport across biological membranes. The carboxamide moiety also allows for further derivatization, enabling chemists to fine-tune the properties of 6-(Difluoromethyl)-5-methylpyridine-3-carboxamide to meet specific therapeutic requirements.

One of the most exciting aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that modifications of pyridine-based scaffolds can lead to compounds with enhanced efficacy against diseases such as cancer, neurodegenerative disorders, and infectious diseases. The unique combination of substituents in 6-(Difluoromethyl)-5-methylpyridine-3-carboxamide positions it as a compelling candidate for further exploration in these areas.

For instance, studies have demonstrated that pyridine derivatives can interact with key signaling pathways involved in cancer progression. The presence of a difluoromethyl group may enhance the ability of these compounds to disrupt aberrant signaling networks, while the methyl group can fine-tune their interaction with target proteins. These properties make 6-(Difluoromethyl)-5-methylpyridine-3-carboxamide an attractive lead compound for developing next-generation anticancer agents.

In addition to its potential in oncology, this compound has shown promise in preclinical models as a modulator of inflammatory responses. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By targeting key inflammatory pathways, 6-(Difluoromethyl)-5-methylpyridine-3-carboxamide could offer therapeutic benefits by reducing inflammation without causing significant side effects.

The synthesis of this compound has been optimized to ensure high yield and purity, making it accessible for further biochemical characterization. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired pyridine core efficiently. These methods not only improve scalability but also allow for rapid exploration of analogues with modified substituents.

Evaluation of 6-(Difluoromethyl)-5-methylpyridine-3-carboxamide's biological activity has revealed intriguing results that warrant further investigation. In vitro assays have shown moderate inhibitory effects on certain enzymes associated with disease pathways, suggesting potential therapeutic relevance. However, additional studies are needed to fully elucidate its mechanism of action and assess its safety profile.

The development of new drug candidates is often hampered by challenges such as poor solubility or limited bioavailability. The structural features of 6-(Difluoromethyl)-5-methylpyridine-3-carboxamide, including the presence of polar functional groups like the carboxamide moiety, contribute to improved solubility compared to simpler pyridine derivatives. This property is crucial for achieving effective drug delivery systems and enhancing patient compliance.

Future research directions include exploring derivative structures based on 6-(Difluoromethyl)-5-methylpyridine-3-carboxamide to optimize its pharmacological properties further. By systematically modifying substituents at different positions on the pyridine ring or introducing additional functional groups, chemists can generate libraries of compounds with tailored biological activities. High-throughput screening (HTS) techniques will be instrumental in identifying lead candidates with enhanced potency and selectivity.

The integration of machine learning algorithms into drug discovery processes has accelerated the identification of promising molecular scaffolds like 6-(Difluoromethyl)-5-methylpyridine-3-carboxamide. These computational tools can predict binding affinities and optimize molecular structures based on large datasets from previous experiments. Such advancements are transforming medicinal chemistry into a data-driven discipline, enabling faster development cycles for new therapeutics.

In conclusion,6-(Difluoromethyl)-5-methylpyridine-3-carboxamide (CAS No. 1806775-39-2) represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its combination of electronic and steric properties makes it an ideal candidate for further exploration in drug discovery programs targeting cancer, inflammation, and other diseases. As research continues to uncover new insights into its biological activities,this compound holds promise as a valuable tool for developing next-generation medicines that address unmet medical needs effectively.

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